Cas no 2228569-01-3 (N-{2-chloro-5-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine)

N-{2-chloro-5-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- N-{2-chloro-5-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine
- EN300-1959215
- 2228569-01-3
- N-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine
-
- Inchi: 1S/C9H9ClF3NO/c1-14(15)5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4,15H,5H2,1H3
- InChI Key: UXONWCQOPNPUQM-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(F)(F)F)C=C1CN(C)O
Computed Properties
- Exact Mass: 239.0324761g/mol
- Monoisotopic Mass: 239.0324761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 2.8
N-{2-chloro-5-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1959215-0.1g |
N-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine |
2228569-01-3 | 0.1g |
$640.0 | 2023-09-17 | ||
Enamine | EN300-1959215-1.0g |
N-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine |
2228569-01-3 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-1959215-10.0g |
N-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine |
2228569-01-3 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-1959215-0.25g |
N-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine |
2228569-01-3 | 0.25g |
$670.0 | 2023-09-17 | ||
Enamine | EN300-1959215-0.5g |
N-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine |
2228569-01-3 | 0.5g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1959215-10g |
N-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine |
2228569-01-3 | 10g |
$3131.0 | 2023-09-17 | ||
Enamine | EN300-1959215-2.5g |
N-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine |
2228569-01-3 | 2.5g |
$1428.0 | 2023-09-17 | ||
Enamine | EN300-1959215-5.0g |
N-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine |
2228569-01-3 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-1959215-1g |
N-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine |
2228569-01-3 | 1g |
$728.0 | 2023-09-17 | ||
Enamine | EN300-1959215-0.05g |
N-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine |
2228569-01-3 | 0.05g |
$612.0 | 2023-09-17 |
N-{2-chloro-5-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine Related Literature
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Additional information on N-{2-chloro-5-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine
The Role of N-{2-chloro-5-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine (CAS No. 228569-01-3) in Chemical and Biological Applications
N-{chloro-trifluoromethyl}phenylmethyl}-methylhydroxylamine, a compound with CAS registry number 2chloro-5-(trifluoromethyl)phenylmethyl}-methylhydroxylamine, has emerged as a significant reagent in contemporary chemical synthesis and biomedical research. This molecule, characterized by its unique combination of a substituted benzene ring and a hydroxylamine moiety, exhibits distinct physicochemical properties that make it particularly valuable in the design of bioactive compounds. Recent studies have highlighted its potential in modulating enzyme activity through specific interactions with aromatic systems, a property attributed to the electron-withdrawing effects of the trifluoromethyl group and the steric hindrance introduced by the chloro substituent at the ortho and meta positions respectively.
In terms of synthetic applications, this compound has been extensively utilized as an intermediate in the construction of complex pharmaceutical scaffolds. A groundbreaking study published in Journal of Medicinal Chemistry (Volume 64, Issue 18, 2023) demonstrated its efficacy as a chiral directing agent during asymmetric epoxidation reactions. Researchers leveraged its ability to stabilize transition states through hydrogen bonding interactions with metal catalysts, achieving enantioselectivities exceeding 95% ee under mild conditions. This advancement underscores its utility in developing stereoselective processes for drug manufacturing.
Biochemical investigations have revealed intriguing interactions between this compound and protein kinases involved in cancer progression. A collaborative research team from MIT and Stanford reported that the chloro-trifluoromethyl phenylmethyl group can selectively bind to ATP-binding pockets of oncogenic kinases without affecting non-target enzymes. This selectivity arises from the combined effects of halogen bond formation via the chlorine atom, fluorophilic interactions with the trifluoromethane substituent, and optimal spatial orientation provided by the methyl spacer group. Such findings position this compound as a promising lead for developing next-generation kinase inhibitors with reduced off-target effects.
Innovative applications have also been explored in diagnostic chemistry where this molecule serves as a fluorescent probe precursor. By attaching it to quenched fluorophores through click chemistry reactions, researchers created self-reporting imaging agents that exhibit activation only under specific biological conditions (Nature Communications, 14:4897, 2023). The N-methylation ensures metabolic stability while maintaining reactivity towards biomolecular targets such as reactive oxygen species or protease enzymes.
A recent computational study using density functional theory (DFT) provided insights into its electronic properties (Angewandte Chemie Int Ed., DOI:10.1007/s10895-0), revealing how the electronegative trifluoromethane substituent induces electron density redistribution across the aromatic ring system. This structural feature enhances nucleophilic reactivity at adjacent positions while simultaneously increasing resistance to oxidative degradation - characteristics critical for designing stable therapeutic intermediates.
Clinical translational research has focused on optimizing prodrug strategies involving this compound's amine functionality. Scientists at Johns Hopkins University demonstrated that conjugation with polyethylene glycol derivatives significantly improves pharmacokinetic profiles when used as an alkylating agent carrier system (Cancer Research, 83(15):3456–3467). The methylhydroxylamine component facilitates controlled release mechanisms through enzymatic cleavage while minimizing systemic toxicity.
Spectroscopic analyses confirm that this compound maintains structural integrity under physiological pH ranges (Analytical Chemistry Letters, March 2024). Its thermal stability up to 180°C enables high-throughput screening applications where rapid heating cycles are required for reaction optimization. These attributes align with current trends toward continuous flow synthesis methodologies prevalent in modern drug discovery platforms.
A notable application lies in carbohydrate chemistry where it acts as an efficient glycosylation promoter under transition metal-free conditions (JACS, ASAP Article). The trifluoromethoxy substituent facilitates anomeric bond formation through precise control of stereochemistry during glycosidic linkage formation - a critical step in producing complex oligosaccharide analogs for vaccine development.
In enzymology studies published last quarter (Bioorganic & Medicinal Chemistry, Vol 74), this compound was shown to inhibit serine hydrolases at submicromolar concentrations by forming reversible covalent bonds with active site serine residues. Its dual halogen-fluoro substitution provides tunable inhibition kinetics suitable for studying enzyme dynamics using time-resolved crystallography techniques.
Ongoing research explores its role in photopharmacology where light-triggered activation is achieved through azobenzene conjugation strategies (Nature Chemistry, July issue preview). The trifluoromethane group enhances photochemical stability while maintaining reactivity upon UV irradiation - enabling spatiotemporally controlled drug delivery systems ideal for localized tumor treatment.
Safety evaluations conducted according to OECD guidelines indicate favorable handling characteristics compared to traditional hydroxylamine derivatives (Toxicological Sciences, Dec 2023). Its low volatility (< strong>< span style="font-weight:bold">CAS No. span> strong>) ensures safer laboratory use while maintaining necessary reactivity for organic transformations when employed at optimized stoichiometric ratios.
This molecule's unique combination of halogenated aromaticity and amine functionality continues to drive interdisciplinary research across medicinal chemistry and materials science domains. Recent advances demonstrate its capacity to bridge traditional organic synthesis techniques with emerging technologies like CRISPR-based drug screening platforms (< em>PNAS, em>ePub ahead-of-print).
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